molecular formula C30H51N B037707 Trisnorsqualene CA CAS No. 123594-76-3

Trisnorsqualene CA

Cat. No. B037707
M. Wt: 425.7 g/mol
InChI Key: AWTJYTFLSJBJTO-BOAQROBCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisnorsqualene CA is a natural compound found in the liver of deep-sea sharks. It has gained attention in the scientific community due to its potential applications in medicine, cosmetics, and biotechnology. Trisnorsqualene CA belongs to the family of squalene compounds, which are widely used in the pharmaceutical and cosmetic industries.

Mechanism Of Action

The mechanism of action of trisnorsqualene CA is not fully understood, but it is believed to work by regulating the expression of genes involved in inflammation, oxidative stress, and cell proliferation. Trisnorsqualene CA has been shown to inhibit the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.

Biochemical And Physiological Effects

Trisnorsqualene CA has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both involved in the development of many diseases. Trisnorsqualene CA has also been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in the treatment of diabetes.

Advantages And Limitations For Lab Experiments

Trisnorsqualene CA has several advantages for lab experiments. It is a natural compound that is readily available from the liver oil of deep-sea sharks. Trisnorsqualene CA is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of trisnorsqualene CA is that it is not very water-soluble, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on trisnorsqualene CA. One direction is to further investigate its potential use in treating cardiovascular disease, diabetes, and neurodegenerative disorders. Another direction is to study its effects on the gut microbiome, which has been shown to play a role in many diseases. Additionally, more research is needed to fully understand the mechanism of action of trisnorsqualene CA and how it interacts with other compounds in the body.
Conclusion
In conclusion, trisnorsqualene CA is a natural compound found in the liver of deep-sea sharks that has potential applications in medicine, cosmetics, and biotechnology. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for the treatment of many diseases. Trisnorsqualene CA has several advantages for lab experiments, but its limited water solubility can pose a challenge. Future research on trisnorsqualene CA could lead to new treatments for a range of diseases and a better understanding of its mechanism of action.

Synthesis Methods

Trisnorsqualene CA can be synthesized from 3,4-didehydrosqualene, which is obtained from the liver oil of deep-sea sharks. The synthesis method involves several steps, including hydrogenation, isomerization, and dehydrogenation. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Trisnorsqualene CA has a wide range of potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. Trisnorsqualene CA has also been studied for its potential use in treating cardiovascular disease, diabetes, and neurodegenerative disorders.

properties

CAS RN

123594-76-3

Product Name

Trisnorsqualene CA

Molecular Formula

C30H51N

Molecular Weight

425.7 g/mol

IUPAC Name

N-[(4Z,8Z,12Z,16Z)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine

InChI

InChI=1S/C30H51N/c1-25(2)13-9-16-28(5)19-10-17-26(3)14-7-8-15-27(4)18-11-20-29(6)21-12-24-31-30-22-23-30/h13-15,19-20,30-31H,7-12,16-18,21-24H2,1-6H3/b26-14-,27-15-,28-19-,29-20-

InChI Key

AWTJYTFLSJBJTO-BOAQROBCSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCCNC1CC1)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C

synonyms

trisnorsqualene CA
trisnorsqualene cyclopropylamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.